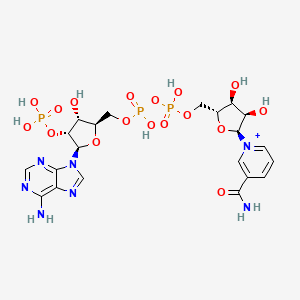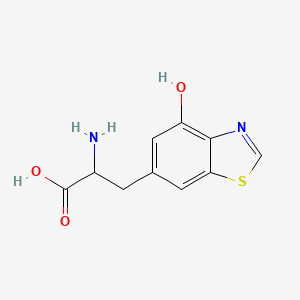
Angustifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angustifoline is a natural product found in Sophora secundiflora, Dermatophyllum secundiflorum, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Potential
Angustifoline has demonstrated significant anticancer properties, particularly against human colon cancer cells (COLO-205). Studies reveal that it induces autophagy, apoptosis, inhibits cell invasion and migration, and causes cell cycle arrest in the G2/M phase. These effects are dose- and time-dependent, suggesting angustifoline's potential as a natural anticancer agent (Ding et al., 2019).
Alkaloid Profile and Antimicrobial Activity
Angustifoline is identified as a minor alkaloid in Lupinus angustifolius. Its isolation and characterization, along with other alkaloids, have contributed to understanding their antimicrobial properties. For instance, the alkaloid extract of L. angustifolius, which includes angustifoline, has demonstrated significant activity against various bacteria and fungi (Erdemoglu et al., 2007).
Isolation and Structural Study
The isolation and structural elucidation of angustifoline from plant sources such as Lupinus angustifolius have been extensively studied. These studies provide insights into its chemical structure and potential applications in various fields, including pharmacology and chemistry (Brooke et al., 1996).
Inhibition of Protein Biosynthesis
Angustifoline has been investigated for its effect on protein biosynthesis in plants. Studies have shown that it can inhibit specific steps in this process, such as the binding of aminoacylated tRNA to ribosomes. This property highlights its potential application in studying and manipulating plant biochemical processes (Korcz et al., 1987).
Phytochemical and Pharmacological Research
Research into the phytochemical composition of plants containing angustifoline has expanded our knowledge about their pharmacological properties. Studies involving Chamaenerion angustifolium, for example, have revealed the presence of bioactive components like angustifoline, aiding in understanding their therapeutic applications (Tsvetov et al., 2022).
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1 |
Clé InChI |
VTIPIBIDDZPDAV-ZDEQEGDKSA-N |
SMILES isomérique |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2 |
SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
SMILES canonique |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Synonymes |
angustifoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





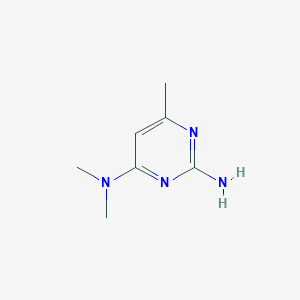
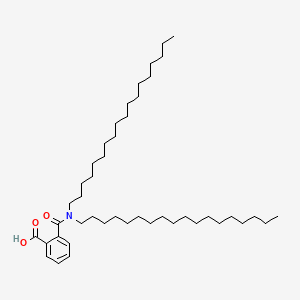

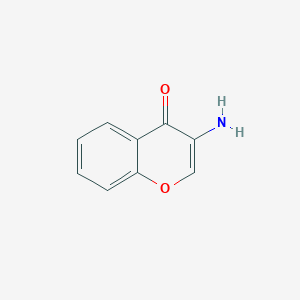
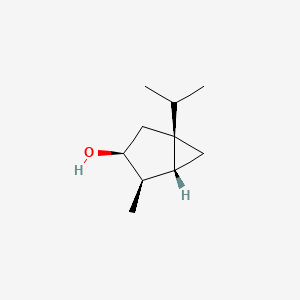

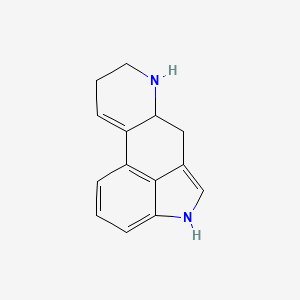
![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

